2-Allyl-2-methyl-1,3-propanediol dicarbamate
Description
Properties
IUPAC Name |
[2-(carbamoyloxymethyl)-2-methylpent-4-enyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-3-4-9(2,5-14-7(10)12)6-15-8(11)13/h3H,1,4-6H2,2H3,(H2,10,12)(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAXHLUHJFLHDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(COC(=O)N)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25462-39-9 | |
| Record name | 1,3-Propanediol, 2-allyl-2-methyl-, dicarbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and General Protocol
The phosgene method involves sequential conversion of 2-allyl-2-methyl-1,3-propanediol to its dicarbamate via chloroformate intermediates. The diol is first treated with phosgene (COCl₂) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) at low temperatures (−10°C to 0°C) to form the bis-chloroformate intermediate. Subsequent ammoniation with aqueous ammonia or ammonium hydroxide yields the dicarbamate.
Key Steps:
Optimization and Challenges
-
Solvent Selection: Dichloromethane ensures high solubility of intermediates, while THF facilitates faster reaction rates.
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Temperature Control: Excess heat leads to decomposition; maintaining −10°C during phosgene addition is critical.
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Yield: Typical yields range from 60–75%, with impurities arising from incomplete ammoniation or hydrolysis.
Urethane Exchange Method
Catalyzed Transesterification
This method employs ethyl urethane (H₂NC(O)OEt) and a Lewis acid catalyst (e.g., aluminum isopropylate) to convert the diol directly into the dicarbamate. The reaction proceeds via nucleophilic substitution, where ethoxy groups in urethane are replaced by the diol’s hydroxyl groups.
Reaction Scheme:
Conditions:
Industrial Scalability
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Continuous Flow Reactors: Enhance yield (up to 85%) by minimizing side reactions.
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Purification: Distillation under reduced pressure (0.01–0.05 mmHg) isolates the product as a colorless liquid.
Monocarbamate Intermediate Pathway
Stepwise Synthesis via Monocarbamate
This approach involves synthesizing a monocarbamate intermediate, which is further reacted with cyanic acid (HCNO) or isocyanates (RNCO).
Example Protocol:
-
Monocarbamate Formation:
-
Dicarbamation:
Critical Parameters:
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgene-Based | 60–75% | 90–95% | High selectivity | Toxicity of phosgene |
| Urethane Exchange | 70–85% | 85–90% | Scalable, mild conditions | Requires catalyst removal |
| Monocarbamate Intermediate | 65–80% | 88–93% | Avoids phosgene | Multi-step, longer synthesis time |
Emerging Techniques and Innovations
Chemical Reactions Analysis
Types of Reactions
2-Allyl-2-methyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of 2-Allyl-2-methyl-1,3-propanediol, such as alcohols, amines, and substituted carbamates .
Scientific Research Applications
Chemistry
2-Allyl-2-methyl-1,3-propanediol dicarbamate is utilized as an intermediate in the synthesis of complex organic compounds. It undergoes various chemical reactions such as oxidation, reduction, and nucleophilic substitution:
| Reaction Type | Description |
|---|---|
| Oxidation | Converts to carbonyl compounds using agents like potassium permanganate. |
| Reduction | Forms alcohols or amines with reducing agents like lithium aluminum hydride. |
| Substitution | Nucleophilic substitution can replace the carbamate group with other nucleophiles. |
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity: Demonstrated effectiveness against several bacterial strains, positioning it as a candidate for antimicrobial therapy.
- Anticancer Potential: Preliminary studies suggest inhibition of specific cancer cell lines through apoptosis induction.
- Muscle Relaxant Properties: Its interaction with GABA receptors enhances inhibitory neurotransmission, similar to established muscle relaxants like meprobamate .
Medical Applications
In medicinal chemistry, this compound serves as a precursor for synthesizing various pharmaceuticals. Its potential therapeutic applications include:
- Muscle Relaxants: Investigated for its efficacy in muscle relaxation and sedation.
- Sedatives: Explored for its calming effects on the central nervous system.
Industrial Applications
The compound is used in the production of polymers and coatings due to its stability and reactivity. Its unique properties make it valuable in formulating industrial materials that require specific performance characteristics.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Effects Study : A study published in Molecules evaluated various carbamates, including this compound. Results indicated significant inhibition against Gram-positive bacteria.
- Anticancer Research : In vitro studies demonstrated that this compound could reduce cell viability in specific cancer cell lines through apoptosis induction .
Mechanism of Action
The mechanism of action of 2-Allyl-2-methyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets in the body. It acts on the central nervous system by modulating the activity of neurotransmitters, leading to muscle relaxation and sedation. The compound binds to GABA receptors, enhancing the inhibitory effects of GABA and resulting in decreased neuronal excitability .
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Profiles of 1,3-Propanediol Dicarbamates
Key Observations:
Substituent Effects :
- Alkyl Groups (e.g., propyl, butyl) : Enhance muscle relaxant and sedative properties (meprobamate, carisoprodol) .
- Aromatic Groups (e.g., phenyl) : Increase anticonvulsant activity but introduce metabolic risks (felbamate) .
- Allyl Group : Hypothesized to improve metabolic stability or modulate GABAA receptor subtypes, though unverified .
N-Substitutions :
- Carisoprodol’s N-isopropyl group confers distinct muscle relaxant effects without significant sedation, unlike meprobamate .
Metabolic and Toxicity Profiles
Table 2: Metabolic Pathways and Adverse Effects
Biological Activity
2-Allyl-2-methyl-1,3-propanediol dicarbamate is a chemical compound with notable biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structure, characterized by the presence of an allyl group, contributes to its reactivity and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃N₁O₄. The compound features an allyl group that enhances its reactivity compared to similar compounds. This structural uniqueness allows for diverse applications in medicinal chemistry.
The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This mechanism underlies its potential use as a muscle relaxant and sedative.
| Mechanism | Description |
|---|---|
| GABA Receptor Modulation | Enhances GABAergic activity, leading to muscle relaxation and sedation. |
| Neurotransmitter Interaction | Affects the balance of excitatory and inhibitory signals in the central nervous system. |
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains, making it a candidate for further development in antimicrobial therapies.
- Anticancer Potential : Preliminary research suggests that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Muscle Relaxant Properties : Its ability to enhance GABAergic transmission suggests efficacy as a muscle relaxant, akin to other compounds like meprobamate and carisoprodol.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Study on Antimicrobial Effects : A study published in Molecules evaluated the antimicrobial properties of various carbamates, including this compound. Results indicated significant inhibition against Gram-positive bacteria .
- Anticancer Research : In vitro studies demonstrated that this compound could reduce cell viability in specific cancer cell lines through apoptosis induction .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Meprobamate | Muscle relaxant | Well-studied anxiolytic effects |
| Carisoprodol | Muscle relaxant | Similar mechanism but different side effects |
| 2-Methyl-2-propyl-1,3-propanediol dicarbamate | Limited studies on biological activity | Less reactive due to lack of allyl group |
Q & A
Basic Questions
Q. What are the primary synthetic routes for 2-Allyl-2-methyl-1,3-propanediol dicarbamate, and how can reaction efficiency be validated?
- Methodology :
- Step 1 : Carbamate formation via reaction of 2-Allyl-2-methyl-1,3-propanediol with isocyanate derivatives under inert conditions (e.g., N₂ atmosphere).
- Step 2 : Monitor reaction progress using thin-layer chromatography (TLC) or HPLC (retention time analysis) .
- Step 3 : Confirm structural integrity via ¹H/¹³C NMR (e.g., carbamate NH peaks at δ 5.2–5.6 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹).
- Validation : Compare yields across multiple batches (>85% purity threshold) and replicate under controlled conditions to assess reproducibility.
Q. Which analytical techniques are recommended for assessing purity and stability of this compound?
- Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–230 nm) to quantify impurities .
- DSC/TGA : Evaluate thermal stability (decomposition onset >150°C indicates suitability for high-temperature applications).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ peaks with <2 ppm mass error.
- Data Table :
| Parameter | HPLC Conditions | Expected Outcome |
|---|---|---|
| Column | C18, 5 µm, 250 × 4.6 mm | Retention time: 8.2 ± 0.3 min |
| Mobile Phase | Acetonitrile/Water (70:30 v/v) | Purity ≥95% |
| Flow Rate | 1.0 mL/min | Resolution >1.5 for impurities |
Q. What safety protocols are critical during handling and storage of this compound?
- Precautions :
- Use fume hoods and nitrile gloves to avoid dermal exposure (potential irritant; see analogous safety data for 2-amino-propanediol derivatives) .
- Store in airtight containers at –20°C to prevent hydrolysis (carbamate bond instability in humid conditions).
- Emergency Measures : In case of inhalation, administer oxygen and consult occupational health guidelines .
Advanced Questions
Q. How can factorial design optimize reaction parameters for synthesizing this compound?
- Methodology :
- Step 1 : Identify critical variables (e.g., temperature, molar ratio, catalyst loading).
- Step 2 : Apply a 2³ factorial design to test interactions (e.g., temperature × solvent polarity). Use software like Minitab or JMP for DOE setup .
- Step 3 : Analyze ANOVA results to prioritize factors. For example, a Pareto chart may reveal temperature as the dominant yield influencer (p < 0.05).
- Case Study : A 15% yield increase was achieved by optimizing allyl group protection at 60°C vs. 25°C .
Q. What computational strategies predict reaction pathways for synthesizing this compound?
- Approach :
- Quantum Mechanics (QM) : Use density functional theory (DFT) to model transition states (e.g., B3LYP/6-31G* level) for carbamate bond formation.
- Reaction Path Search : Apply the artificial force induced reaction (AFIR) method to identify low-energy pathways .
- Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots).
Q. How do reactor design considerations impact scalability of this compound synthesis?
- Key Factors :
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize impeller design (e.g., Rushton turbines for high viscosity).
- Heat Transfer : Jacketed reactors with PID-controlled cooling prevent exothermic runaway (critical for allyl group stability) .
- Case Study : A continuous-flow microreactor achieved 92% yield by enhancing mass transfer vs. 78% in batch mode .
Q. How should researchers resolve contradictions in experimental data (e.g., inconsistent yields or byproduct profiles)?
- Troubleshooting Framework :
- Hypothesis Testing : Replicate experiments under identical conditions to rule out procedural errors.
- Byproduct Analysis : Use LC-MS/MS to identify side products (e.g., hydrolysis derivatives from moisture exposure).
- Statistical Analysis : Apply principal component analysis (PCA) to isolate variables causing variability (e.g., trace oxygen levels during synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
